6beta-Naltrexol-d3 is a deuterated form of 6beta-naltrexol, a major metabolite of the opioid antagonist naltrexone. [, ] It serves as an important tool in scientific research, particularly in pharmacological and pharmacokinetic studies, due to its use as an internal standard in analytical techniques like mass spectrometry. [, ] This allows for accurate quantification of 6beta-naltrexol in biological samples. [, ]
6beta-Naltrexol-d3 is a deuterated metabolite of naltrexone, a well-known opioid receptor antagonist. This compound is primarily utilized in pharmacokinetic studies to measure the concentration of naltrexone and its metabolites in biological samples. The deuteration enhances the sensitivity and specificity of analytical techniques such as mass spectrometry, making it an essential tool in drug monitoring and research related to opioid dependence and treatment.
6beta-Naltrexol-d3 is synthesized from naltrexone through a reduction process, where deuterium is incorporated into the molecular structure. This compound can be sourced from chemical suppliers specializing in pharmaceutical-grade compounds, including BenchChem and Smolecule, which provide it for research purposes.
6beta-Naltrexol-d3 falls under the category of synthetic organic compounds and is classified as an opioid antagonist. It plays a crucial role in therapeutic drug monitoring and research, particularly in the context of opioid use disorders.
The synthesis of 6beta-Naltrexol-d3 involves several steps:
Technical details regarding the synthesis can vary, but methods often include liquid-liquid extraction techniques followed by high-performance liquid chromatography for purification and analysis .
The molecular formula for 6beta-Naltrexol-d3 is C20H24D3N1O4. The structure features a complex arrangement typical of opioid antagonists, with specific functional groups that facilitate its interaction with opioid receptors.
6beta-Naltrexol-d3 undergoes various chemical reactions typical of opioid derivatives:
The compound's reactivity can be studied using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to track its behavior in biological matrices .
6beta-Naltrexol-d3 functions primarily as an antagonist at mu-opioid receptors. Its mechanism involves:
Research indicates that 6beta-Naltrexol-d3 exhibits similar binding characteristics to naltrexone, making it effective in studies aimed at understanding opioid receptor dynamics .
Relevant data from studies indicate that its physical properties align closely with those of other opioid derivatives .
6beta-Naltrexol-d3 has several significant applications in scientific research:
6β-Naltrexol-d3 (CAS 1435727-11-9) has the molecular formula C₂₀H₂₂D₃NO₄ and a molecular weight of 346.44 g/mol. The compound features three deuterium atoms at the N-methyl group, replacing all hydrogen atoms in this moiety (N-CD₃ instead of N-CH₃). This selective deuteration maintains the core chemical structure of 6β-naltrexol—a stereospecific morphinan derivative with a hydroxyl group at the 6β position—while creating a distinct mass difference of 3 Da compared to the non-deuterated form [2] [7].
The isotopic labeling occurs at a metabolically stable site, ensuring the deuterium atoms remain intact during sample processing and analysis. This strategic placement exploits the kinetic isotope effect, where the carbon-deuterium bond exhibits greater stability compared to carbon-hydrogen bonds, reducing susceptibility to metabolic degradation while preserving the compound's receptor binding properties. The specific chemical structure features the characteristic opioid antagonist pharmacophore, including a tertiary amine, phenolic hydroxyl group, and hydroxylated cycloalkane rings essential for µ-opioid receptor (MOR) interaction [2] [8].
Table 1: Chemical Characterization of 6β-Naltrexol-d3 and Related Compounds
Property | 6β-Naltrexol-d3 | 6β-Naltrexol | Naltrexone | |
---|---|---|---|---|
Molecular Formula | C₂₀H₂₂D₃NO₄ | C₂₀H₂₅NO₄ | C₂₀H₂₃NO₄ | |
Molecular Weight | 346.44 g/mol | 343.43 g/mol | 341.41 g/mol | |
CAS Number | 1435727-11-9 | 51552-60-6 | 16590-41-3 | |
Isotopic Purity | >99% deuterated | N/A | N/A | |
Primary Solvent | Methanol | Methanol | Methanol | |
Storage Conditions | -20°C (certified solutions) | -20°C | -20°C | [2] [7] |
The primary analytical application of 6β-naltrexol-d3 lies in its function as an internal standard for quantitative mass spectrometry. Its near-identical chemical behavior to endogenous 6β-naltrexol—coupled with the predictable 3 Da mass shift—enables precise correction for analyte loss during sample preparation and ionization variability during analysis. This application revolutionized the accuracy of naltrexone metabolite quantification in complex biological matrices such as plasma, urine, and cerebrospinal fluid [6] [7].
Solid-phase extraction (SPE) protocols coupled with gas chromatography-negative ion chemical ionization-mass spectrometry (GC-NICI-MS) demonstrate 6β-naltrexol-d3's analytical utility. In validated methods, samples are spiked with 6β-naltrexol-d3 before extraction, undergoing SPE purification followed by derivatization with pentafluoropropionic anhydride to form the trispentafluoropropionyl derivative. The derivative produces characteristic fragment ions at m/z 633 (for endogenous 6β-naltrexol) and m/z 640 (for 6β-naltrexol-d3), enabling selective quantification. This method achieves exceptional sensitivity with a limit of quantitation (LOQ) of 0.1 ng/mL and recovery rates of 75-76% across concentrations from 0.3 to 30 ng/mL [6].
The compound's certification as a reference material (typically supplied at 100 µg/mL in methanol) ensures traceability in forensic and clinical toxicology applications. Certified solutions exhibit documented stability when stored frozen (-20°C), maintaining integrity for pharmacokinetic studies requiring long-term analysis. This stability is crucial given 6β-naltrexol's extended detection window—up to 125 hours post-naltrexone administration compared to 30 hours for naltrexone itself—highlighting the need for reliable quantification over extended periods [6] [7].
Table 2: Analytical Performance of 6β-Naltrexol-d3 in Validated Assays
Parameter | Performance Metrics | Significance | |
---|---|---|---|
Extraction Recovery | 75-76% across concentrations | Consistent sample preparation yield | |
Limit of Quantification | 0.1 ng/mL | Detects trace metabolites in pharmacokinetic studies | |
Precision (Intra-assay CV) | 3.1-5.7% | Low variability in replicate measurements | |
Accuracy (% Target) | 107-120% | Minimal systematic bias | |
Bench-top Stability | ≤10% degradation at 24 hours | Tolerates routine handling conditions | |
Selectivity | No interference >53% of LOQ | Specific detection in complex matrices | |
Derivatization Efficiency | >95% conversion to tris-PFP | Robust derivative formation for sensitive detection | [6] |
6β-Naltrexol-d3 retains the pharmacological profile of non-deuterated 6β-naltrexol, functioning as a peripherally selective opioid receptor antagonist with neutral antagonist properties at the µ-opioid receptor (MOR). Unlike inverse agonists, neutral antagonists bind MOR without suppressing basal signaling activity, making them valuable tools for dissecting constitutive receptor activity in dependence states [1] [3].
In vitro studies using C6 glioma and HEK293 cells expressing µ-opioid receptors demonstrate that 6β-naltrexol (the non-deuterated parent) exhibits identical pharmacological behavior to naltrexone and naloxone in both opioid-naïve and opioid-dependent states. All three compounds precipitated equivalent cAMP overshoot—a cellular marker of dependence—when administered to DAMGO-pretreated cells. These findings refuted earlier hypotheses that neutral antagonists would cause less severe withdrawal manifestations than inverse agonists, establishing that adenylyl cyclase sensitization occurs independently of constitutive receptor activity [1].
6β-Naltrexol-d3's peripheral selectivity arises from reduced blood-brain barrier permeability compared to naltrexone, attributed to increased hydrophilicity from the 6β-hydroxyl group. Human pharmacodynamic studies confirm that intravenous 6β-naltrexol (doses up to 20 mg) potently blocks morphine-induced gastrointestinal transit delay (ED₅₀ ≈3 mg) without reversing morphine analgesia or pupil constriction. This selective peripheral antagonism identifies it as a promising candidate for treating opioid-induced constipation without compromising central pain relief [3].
Molecular imaging studies further illuminate its receptor interactions. Competitive binding assays using [¹¹C]-carfentanil PET demonstrate that 6β-naltrexol occupies MORs with affinity comparable to naltrexone, though its plasma concentration-occupancy relationship differs due to pharmacokinetic distinctions. Functional MRI reveals that unlike the inverse agonist GSK1521498, 6β-naltrexol does not attenuate amygdala activation by palatable food stimuli, confirming its neutral antagonism profile in reward circuitry [4].
Table 3: Pharmacological Profile of 6β-Naltrexol and Its Relevance to Deuterated Analog
Pharmacological Property | Experimental Findings | Research Significance | |
---|---|---|---|
MOR Neutral Antagonism | No suppression of basal [³⁵S]GTPγS binding in cell membranes | Distinguishes from inverse agonists; ideal for studying constitutive activity | |
Peripheral Selectivity | Blocks morphine-induced GI transit delay (ED₅₀~3 mg) without affecting analgesia | Demonstrates restricted CNS penetration; targets peripheral MORs | |
Withdrawal Precipitation | Equivalent cAMP overshoot to naltrexone in opioid-dependent cells | Challenges constitutive activity models of dependence | |
Receptor Occupancy | Linear plasma concentration-occupancy relationship | Predictable target engagement for dosing studies | |
Blood-Brain Barrier Penetrance | CSF:plasma ratio <0.1 vs. naltrexone (0.6) | Explains lack of central effects despite high MOR affinity | |
Bias Factor | Preferential inhibition of β-arrestin recruitment over G-protein activation | Suggests reduced adverse effect potential vs. balanced antagonists | [1] [3] [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1